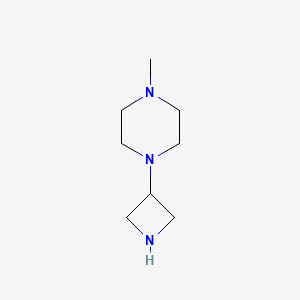

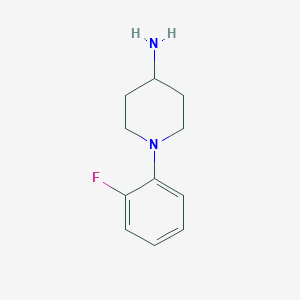

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" is not directly mentioned in the provided papers. However, the papers discuss various ethane-1,2-diamine derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . These derivatives include Schiff base ligands, geminal diamines, and complexes with metals such as nickel and zinc .

Synthesis Analysis

The synthesis of ethane-1,2-diamine derivatives typically involves condensation reactions. For instance, a V-shaped Schiff base ligand was synthesized via condensation of picolinaldehyde with ethane-1,2-diamine in an ethanol solution under open reflux conditions . Similarly, a geminal diamine was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . These methods suggest that the synthesis of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" could also involve a condensation step or a nucleophilic substitution reaction, as seen in the synthesis of a related compound .

Molecular Structure Analysis

The molecular structures of ethane-1,2-diamine derivatives are characterized using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . For example, the crystal structure of a geminal diamine was determined to be in the monoclinic crystal system with specific unit cell parameters . The Schiff base ligand's structure was confirmed by XRD and further analyzed using Hirshfeld surface analysis and DFT optimization . These analyses provide a detailed understanding of bond lengths, angles, and overall molecular geometry, which are crucial for predicting the behavior of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine".

Chemical Reactions Analysis

The chemical reactivity of ethane-1,2-diamine derivatives can be inferred from their interactions with metals to form complexes. For instance, a Schiff base ligand forms diamagnetic dinuclear complexes with nickel and zinc, demonstrating its ability to act as a tetradentate ligand . The redox-noninnocence of such ligands indicates that they can undergo electron transfer reactions, which could be relevant for understanding the reactivity of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethane-1,2-diamine derivatives are diverse. The Schiff base ligand exhibits good yield and stability, as evidenced by its characterization through various spectroscopic techniques . The geminal diamine's properties, such as its high kinetic stability and low reactivity, were deduced from electronic structure calculations like HOMO-LUMO analysis and molecular electrostatic potential mapping . These properties are essential for predicting the behavior of "N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine" in different environments and its potential applications.

Scientific Research Applications

Ligand Synthesis and Characterization

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine is used in the synthesis of various ligands. For instance, Uluçam and Yenturk (2019) investigated ligands formed by diamine and two aromatic aldehyde using Schiff base condensation method, characterized by FT-IR, NMR, and mass spectroscopy. These ligands were further examined for their geometric and electronic properties (Uluçam & Yenturk, 2019).

Crystal Structure and Thermal Expansion Studies

Zerrouki et al. (2016) conducted a detailed study on the crystal structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine at different temperatures. This research revealed insights into the anisotropic thermal expansion of the compound (Zerrouki et al., 2016).

Asymmetric Synthesis

Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a similar diamine compound. This study highlighted the versatility of diamines in asymmetric synthesis, particularly in the creation of substituted diamino alcohols and amines (Froelich et al., 1996).

Magnetic Properties of MnII Complexes

Karmakar et al. (2006) explored the magnetic properties of MnII complexes involving a family of ligands, including N,N′-bis(pyridine-2-yl)ethane-1,2-diamine. This research provided valuable data on the structure and magnetic coupling in these complexes (Karmakar et al., 2006).

DNA Binding and Cleavage Studies

Sundaravadivel, Muthusamy, and Varghese (2013) studied the DNA binding ability of mono and binuclear copper (II) complexes, which were synthesized using a related Schiff base diamine. The research provided insights into the DNA binding mechanism and the complexes' ability to cleave DNA (Sundaravadivel, Muthusamy, & Varghese, 2013).

properties

IUPAC Name |

N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-11-6-2-8(3-7-11)10-5-4-9/h8,10H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINGLPBIGBATOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)